molecular formula C7H13BrO2 B1581341 2-(3-Bromopropyl)-2-methyl-1,3-dioxolane CAS No. 24400-75-7

2-(3-Bromopropyl)-2-methyl-1,3-dioxolane

Cat. No. B1581341
CAS RN: 24400-75-7
M. Wt: 209.08 g/mol
InChI Key: VMAKIQSICJHVNP-UHFFFAOYSA-N
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Description

“2-(3-Bromopropyl)-2-methyl-1,3-dioxolane” is a chemical compound with the molecular formula C6H11BrO2 and a molecular weight of 195.056 . It is a liquid with a yellow color .


Physical And Chemical Properties Analysis

“2-(3-Bromopropyl)-2-methyl-1,3-dioxolane” is a liquid with a yellow color . It has a molecular weight of 195.056 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available literature.

Scientific Research Applications

Synthesis and Characterization

The compound 2-(3-Bromopropyl)-2-methyl-1,3-dioxolane plays a role in the synthesis and characterization of various organic compounds and polymers. For example, in the synthesis of poly(potassium 1-hydroxy acrylate) and its derivatives, similar dioxolanes have been utilized as starting materials under solvent-free conditions, leading to compounds with high water absorption capacity and potential applications as viscosifiers (B. Kumar & Y. S. Negi, 2015). Additionally, the transformation of 2,3-Butanediol to a mixture of dioxolanes has shown potential in creating sustainable gasoline blending components and industrial solvents with high octane ratings and low water solubility (B. Harvey et al., 2016).

Green Solvent Applications

The search for environmentally friendly solvents has led to the exploration of 2-methyloxolane derivatives as bio-based alternatives for the extraction of natural products. These solvents offer a promising replacement for conventional petroleum-based solvents, exhibiting excellent extraction efficiency and lower environmental impact (Vincent Rapinel et al., 2020).

Nucleic Acid Analogues and Antiviral Agents

Research into nucleic acid analogues has utilized derivatives of 1,3-dioxolane for the high-yield synthesis of compounds like N-[(2-hydroxyethoxy)methyl] heterocycles, which are significant in the development of antiviral agents (M. Robins & P. Hatfield, 1982).

Organic Synthesis and Catalysis

In organic synthesis, 2-(3-Bromopropyl)-2-methyl-1,3-dioxolane and its related compounds have been utilized in the preparation of key intermediates and target molecules. This includes the efficient preparation of derivatives for use as methyl vinyl ketone equivalents, highlighting their utility in synthetic organic chemistry (R. Petroski, 2002).

Electrochemical Applications

The stabilization of electrolytes for use in rechargeable lithium batteries is another application area, where the addition of compounds like 2-methylfuran to LiAsF6/1,3-dioxolane electrolytes has demonstrated improved shelf and cycle life in Li/TiS2 cells (J. Goldman et al., 1989).

Safety And Hazards

“2-(3-Bromopropyl)-2-methyl-1,3-dioxolane” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2-(3-bromopropyl)-2-methyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2/c1-7(3-2-4-8)9-5-6-10-7/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAKIQSICJHVNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60339924
Record name 2-(3-Bromopropyl)-2-methyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromopropyl)-2-methyl-1,3-dioxolane

CAS RN

24400-75-7
Record name 2-(3-Bromopropyl)-2-methyl-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24400-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Bromopropyl)-2-methyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4.0 grams of 5-chloro-2-pentanone ethylene ketal is mixed with 9.0 grams of lithium bromide and 2.0 grams of diisopropylethylamine in 30 ml of tetrahydrofuran which has been distilled from lithium aluminum hydride. The mixture is refluxed under nitrogen for 48 hours, cooled and poured into a mixture of ether and water for extraction. The ether layer is washed twice with water, then with 1 N hydrochloric acid and then twice again with water. The ether layer is then dried over sodium sulfate and evaporated under reduced pressure to give title product.
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4 g
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9 g
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2 g
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30 mL
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Synthesis routes and methods II

Procedure details

4.0 Parts of 5-chloro-2-pentanone ethylene ketal is mixed with 9.0 parts of lithium bromide and 2.0 parts of diisopropylethylamine in 30 parts by volume of tetrahydrofuran which has been distilled from lithium aluminum hydride. The mixture is refluxed under nitrogen for 48 hours, cooled and poured into a mixture of ether and water for extraction. The ether layer is washed twice with water, then with 1 N hydrochloric acid and then twice again with water. The ether layer is then dried over sodium sulfate and evaporated under reduced pressure to give 5-bromo-2-pentanone ethylene ketal of formula XXI of Chart C.
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Bromopropyl)-2-methyl-1,3-dioxolane

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